

A Technical Guide to the Spectral Analysis of Methyl 12-aminododecanoate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 12-aminododecanoate hydrochloride
Cat. No.:	B016019

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Methyl 12-aminododecanoate hydrochloride** (CAS No: 4271-86-7), a compound of interest in various research and development applications. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines standardized experimental protocols for data acquisition, and presents logical workflows for spectral analysis.

Spectral Data Summary

The following tables summarize the predicted quantitative spectral data for **Methyl 12-aminododecanoate hydrochloride**. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Table 1: Predicted ^1H NMR Spectral Data

Protons	Predicted Chemical Shift (δ) ppm	Multiplicity	Integration
-O-CH ₃	~3.67	Singlet	3H
-CH ₂ -COOCH ₃ (α to carbonyl)	~2.30	Triplet	2H
-CH ₂ -NH ₃ ⁺ (α to amine)	~3.00	Triplet	2H
-CH ₂ -CH ₂ -COOCH ₃ (β to carbonyl)	~1.63	Multiplet	2H
-CH ₂ -CH ₂ -NH ₃ ⁺ (β to amine)	~1.70	Multiplet	2H
-(CH ₂) ₈ - (bulk methylene)	~1.25	Multiplet	16H
-NH ₃ ⁺	~8.0-9.0	Broad Singlet	3H

Table 2: Predicted ¹³C NMR Spectral Data

Carbon	Predicted Chemical Shift (δ) ppm
-C=O (Ester carbonyl)	~174
-O-CH ₃ (Ester methyl)	~51
-CH ₂ -NH ₃ ⁺ (α to amine)	~40
-CH ₂ -COOCH ₃ (α to carbonyl)	~34
-CH ₂ -CH ₂ -NH ₃ ⁺ (β to amine)	~28
-CH ₂ -CH ₂ -COOCH ₃ (β to carbonyl)	~25
-(CH ₂) ₈ - (bulk methylene)	~29

Table 3: Predicted IR Spectral Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity	Notes
N-H Stretch (-NH ₃ ⁺)	3200-2800	Strong, Broad	Broad absorption due to hydrogen bonding.
C-H Stretch (Aliphatic)	2925, 2855	Strong	Asymmetric and symmetric stretching of CH ₂ and CH ₃ groups.
C=O Stretch (Ester)	~1740	Strong, Sharp	Characteristic absorption for a saturated ester carbonyl. [1] [2] [3]
N-H Bend (-NH ₃ ⁺)	~1600-1500	Medium	Asymmetric and symmetric bending vibrations.
C-O Stretch (Ester)	~1250-1170	Strong	C-O single bond stretch.

Table 4: Predicted Mass Spectrometry Data

Ion Type	Predicted m/z	Notes
$[\text{M-Cl}]^+$	230.21	Molecular ion of the free base.
$[\text{M-Cl-OCH}_3]^+$	199.18	Loss of the methoxy group from the free base.
$[\text{M-Cl-COOCH}_3]^+$	171.18	Loss of the carbomethoxy group (McLafferty rearrangement not prominent).
$[\text{C}_{11}\text{H}_{24}\text{N}]^+$	170.19	Alpha cleavage adjacent to the nitrogen atom.
$[\text{CH}_2=\text{NH}_2]^+$	30.03	Alpha cleavage at the terminal amine.

Experimental Protocols

Detailed and standardized experimental protocols are essential for acquiring high-quality, reproducible spectral data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of **Methyl 12-aminododecanoate hydrochloride**.
 - Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent. Deuterated methanol (CD_3OD) or dimethyl sulfoxide (DMSO-d_6) are recommended due to the compound's polarity and the presence of exchangeable protons.^[4] Deuterated water (D_2O) can also be used, but will result in the exchange of the $-\text{NH}_3^+$ protons.
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Use a 400 MHz or higher field NMR spectrometer.

- Acquire a standard one-dimensional proton spectrum.
- Set the spectral width to cover a range of 0-12 ppm.
- Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- Process the data with appropriate phasing and baseline correction. The chemical shifts should be referenced to the residual solvent peak.

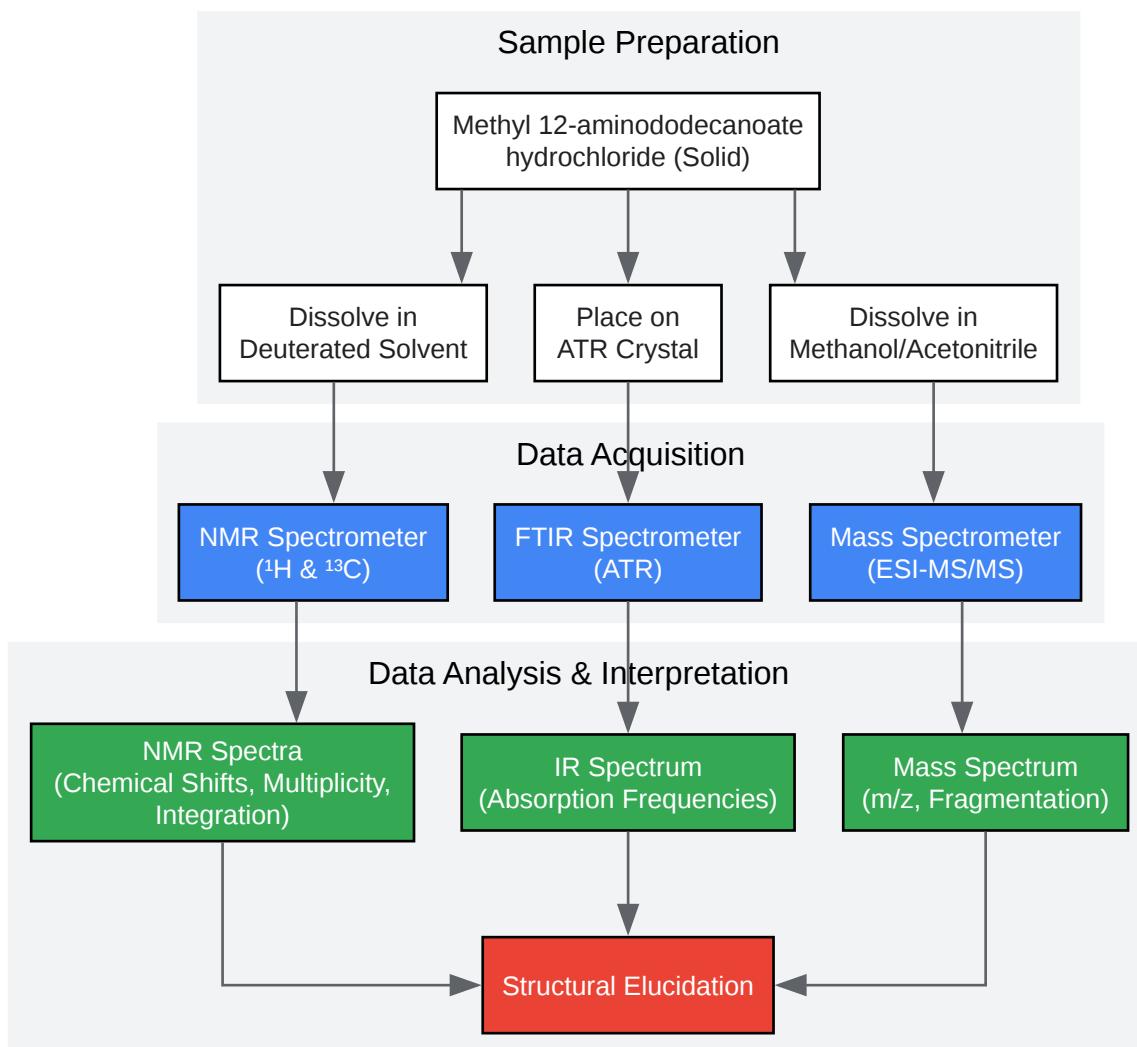
- ^{13}C NMR Acquisition:
 - Use a spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz proton instrument).
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover a range of 0-200 ppm.
 - A larger number of scans will be required compared to ^1H NMR to obtain a good signal-to-noise ratio.
 - Process the data with appropriate phasing and baseline correction. The chemical shifts should be referenced to the residual solvent peak.

2.2 Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[5][6]
 - Place a small amount of the solid **Methyl 12-aminododecanoate hydrochloride** powder directly onto the crystal.[6][7]
 - Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[6][7]
- Data Acquisition (ATR-FTIR):

- Record a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- The final spectrum should be presented in terms of transmittance or absorbance.

2.3 Mass Spectrometry (MS)


- Sample Preparation:
 - Prepare a dilute solution of **Methyl 12-aminododecanoate hydrochloride** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition (Electrospray Ionization - ESI):
 - Use a mass spectrometer equipped with an ESI source. ESI is a soft ionization technique suitable for polar and ionic compounds, which minimizes fragmentation and helps in the observation of the molecular ion.[8][9]
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Acquire the mass spectrum in positive ion mode to observe the $[\text{M}-\text{Cl}]^+$ ion.
 - Set the mass analyzer to scan a suitable m/z range (e.g., 50-500).
 - For fragmentation analysis (MS/MS), select the $[\text{M}-\text{Cl}]^+$ ion as the precursor and apply collision-induced dissociation (CID) to generate fragment ions.

Visualization of Workflows and Structures

3.1 Spectral Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of **Methyl 12-aminododecanoate hydrochloride**.

Spectral Analysis Workflow for Methyl 12-aminododecanoate hydrochloride

[Click to download full resolution via product page](#)*Workflow for spectral analysis.*

3.2 Key Functional Groups and Their Spectral Signatures

This diagram highlights the key functional groups within **Methyl 12-aminododecanoate hydrochloride** and their characteristic spectral regions.

Key Functional Groups and Their Spectral Signatures

Methyl 12-aminododecanoate hydrochloride		
$\text{H}_3\text{N}^+-(\text{CH}_2)_{11}-\text{COOCH}_3 \cdot \text{Cl}^-$		
Primary Amine Hydrochloride	Alkyl Chain	Methyl Ester

Expected Spectral Signatures

-NH ₃ ⁺	-(CH ₂) ₁₁ -	-COOCH ₃
IR: 3200-2800 cm ⁻¹ (N-H stretch)	IR: 2925, 2855 cm ⁻¹ (C-H stretch)	IR: ~1740 cm ⁻¹ (C=O stretch)
¹ H NMR: ~8.0-9.0 ppm	¹ H NMR: ~1.25 ppm	¹ H NMR: ~3.67 ppm (-OCH ₃)
¹³ C NMR (α -C): ~40 ppm	¹³ C NMR: ~29 ppm	¹³ C NMR: ~174 (C=O), ~51 (-OCH ₃)

[Click to download full resolution via product page](#)*Functional groups and their spectral signatures.***Need Custom Synthesis?***BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.**Email: info@benchchem.com or [Request Quote Online](#).*

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. agilent.com [agilent.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of Methyl 12-aminododecanoate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016019#methyl-12-aminododecanoate-hydrochloride-spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com